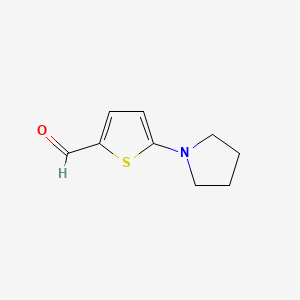

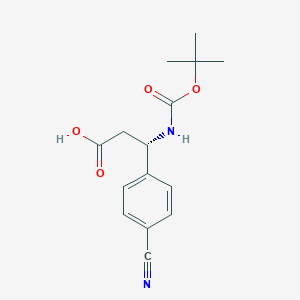

![molecular formula C13H18N2O B1276719 1-[4-(哌啶-1-基羰基)苯基]甲胺 CAS No. 292635-34-8](/img/structure/B1276719.png)

1-[4-(哌啶-1-基羰基)苯基]甲胺

描述

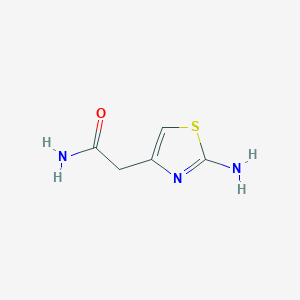

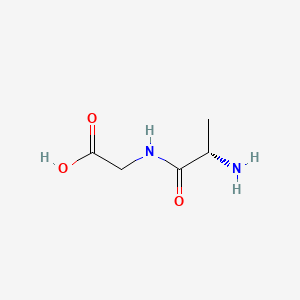

The compound "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings attached to a phenyl group through a carbonyl linkage. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity. The phenyl group is a common aromatic ring that often contributes to the binding affinity of molecules to various biological targets.

Synthesis Analysis

The synthesis of compounds related to "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" involves various chemical reactions, typically starting with a piperidine derivative that is further modified. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine . Similarly, the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol follows a comparable method . These methods indicate that the synthesis of such compounds often involves nucleophilic substitution reactions and the use of bases to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized by various techniques, including X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, which is a stable conformation for six-membered rings . The geometry around the sulfonyl group is typically distorted from a regular tetrahedron due to the presence of the bulky substituents .

Chemical Reactions Analysis

The chemical reactivity of "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" and related compounds can be inferred from their functional groups. The presence of the carbonyl group makes these compounds susceptible to nucleophilic attack, which can lead to further chemical transformations. For example, the hydroxyl group in the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone can participate in intermolecular hydrogen bonding, which can influence the compound's solubility and crystalline structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the solubility, metabolic stability, and ability to penetrate biological membranes can be assessed through in vitro studies. The lead structure in one study displayed high solubility, metabolic stability, and Caco-2 penetration, indicating favorable drug-like properties . Additionally, the presence of aromatic rings and substituents such as chloro, fluoro, or nitro groups can affect the electronic distribution within the molecule, which in turn can influence binding affinity and selectivity towards biological targets .

科学研究应用

抗破骨细胞活性

Reddy 等人 (2012) 的一项研究合成了一系列与 1-[4-(哌啶-1-基羰基)苯基]甲胺相关的化合物,表现出中等到高的抗破骨细胞和成骨细胞活性,表明在骨骼健康和治疗骨质疏松相关疾病中具有潜在应用 (Reddy 等人,2012)。

合成和热力学分析

Jafari (2018) 的研究重点是合成 1-[4-(哌啶-1-基羰基)苯基]甲胺的衍生物,使用密度泛函理论分析了不同温度条件下的合成过程。这项研究提供了对合成与 1-[4-(哌啶-1-基羰基)苯基]甲胺相关的化合物的最佳条件的见解,为合成化学领域做出了贡献 (Jafari,2018)。

氯雷他定盐酸盐中的杂质分析

Liu 等人 (2020) 对哌啶衍生物氯雷他定盐酸盐进行了研究,识别并定量了杂质,这对于药物应用中的质量控制和安全性至关重要 (Liu 等人,2020)。

催化应用

Roffe 等人 (2016) 合成了 1-(3-(吡啶-2-基)苯基)甲胺的衍生物并探索了它们的催化应用,显示出良好的活性和选择性。这突出了此类化合物在催化和工业应用中的潜在用途 (Roffe 等人,2016)。

血清素受体激动剂

Sniecikowska 等人 (2019) 设计了 1-[4-(哌啶-1-基羰基)苯基]甲胺的新型衍生物,作为血清素 5-HT1A 受体的偏向激动剂,表明在治疗抑郁症和其他心理健康障碍中具有潜在的治疗应用 (Sniecikowska 等人,2019)。

结构和热学研究

Karthik 等人 (2021) 合成了与 1-[4-(哌啶-1-基羰基)苯基]甲胺相关的化合物并对其进行了表征,进行结构研究和理论计算,这可以为新材料和化合物的设计提供有价值的信息 (Karthik 等人,2021)。

安全和危害

属性

IUPAC Name |

[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAQOEKCDLOHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427906 | |

| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine | |

CAS RN |

292635-34-8 | |

| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(piperidine-1-carbonyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)